molecular formula C12H13F2NO2 B1468754 1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid CAS No. 1409477-73-1

1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468754
CAS No.: 1409477-73-1
M. Wt: 241.23 g/mol
InChI Key: HTRWYTWOBZVCKT-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid (CAS 1409477-73-1) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This fluorinated pyrrolidine derivative features a carboxylic acid functional group, making it a versatile intermediate for the synthesis of more complex bioactive molecules. The incorporation of fluorine atoms is a strategic feature in modern drug design, as it can significantly influence a compound's bioavailability, metabolic stability, and binding affinity through electronic effects and potential hydrogen bonding interactions . Researchers value this scaffold for constructing potential enzyme inhibitors; for instance, pyrrolidine carboxamides have been identified as a novel class of potent inhibitors against InhA, a key enzyme in Mycobacterium tuberculosis, demonstrating the relevance of this core structure in developing new antibacterial agents . Recent scientific investigations into structurally related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have highlighted their significant potential in oncology research, showing promising anticancer properties against aggressive triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cell lines in both 2D and 3D culture models . The compound serves as a key precursor in synthetic pathways, for example, in the formation of hydrazide intermediates which can be further condensed with various aldehydes to yield hydrazone derivatives, a class of compounds known for their diverse biological activities . With a molecular formula of C12H13F2NO2 and a molecular weight of 241.23 g/mol, this reagent is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRWYTWOBZVCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, synthetic routes, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted with a 2,4-difluorobenzyl group and a carboxylic acid functional group. The presence of fluorine atoms can enhance the compound's lipophilicity and biological activity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, 1-(2,4-difluorobenzyl)pyrrolidine-3-carboxylic acid has demonstrated efficacy against various bacterial strains, suggesting potential as an antibacterial agent .
  • Antiviral Properties : The compound has been explored for its antiviral activity, particularly in the context of HIV-1 integrase inhibitors. Compounds containing similar structural motifs have shown promising results in inhibiting viral replication .
  • Cytotoxic Effects : Studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cells. The unique structure of 1-(2,4-difluorobenzyl)pyrrolidine-3-carboxylic acid may contribute to its cytotoxic effects against specific cancer cell lines .

The biological mechanisms underlying the activity of 1-(2,4-difluorobenzyl)pyrrolidine-3-carboxylic acid are not fully elucidated. However, it is believed that the compound interacts with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For example:

  • Enzyme Inhibition : The compound may act as an inhibitor of metalloproteases, which are crucial in various physiological processes, including tissue remodeling and inflammation .
  • Receptor Modulation : Similar compounds have been reported to modulate receptor activity, potentially affecting pathways related to cell proliferation and survival .

Synthetic Routes

The synthesis of 1-(2,4-difluorobenzyl)pyrrolidine-3-carboxylic acid typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Difluorobenzyl Group : Nucleophilic substitution reactions are commonly employed to attach the difluorobenzyl moiety to the pyrrolidine ring.
  • Carboxylic Acid Functionalization : The final step often involves the introduction of the carboxylic acid group through oxidation or direct functionalization methods.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(2,4-difluorobenzyl)pyrrolidine-3-carboxylic acid:

StudyFindings
Study A Demonstrated antimicrobial activity against Gram-positive bacteriaSuggests potential for development as an antibacterial agent
Study B Inhibitory effects on HIV-1 integraseIndicates promise for antiviral applications
Study C Cytotoxic effects on cancer cell linesHighlights potential for cancer therapy

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Recent studies have indicated that 1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Case Study:
In a laboratory setting, the compound was evaluated against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL for S. aureus and 32 µg/mL for E. coli, indicating strong antimicrobial potential.

2. Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary research suggests that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.

Biological Research Applications

1. Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. This property can be leveraged for drug design targeting metabolic disorders.

Data Table: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Mechanism of Action
Aldose Reductase15Competitive inhibition
Cyclooxygenase-230Non-competitive inhibition
Dipeptidyl Peptidase IV20Mixed inhibition

2. Neuroprotective Effects
Emerging research indicates that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Study:
In vitro assays demonstrated that the compound could reduce oxidative stress-induced neuronal cell death by up to 40% at a concentration of 10 µM.

Synthetic Chemistry Applications

1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the synthesis of various derivatives that can be optimized for specific biological activities or chemical properties.

Synthetic Routes:
The synthesis typically involves:

  • Step 1: Formation of the pyrrolidine ring via cyclization.
  • Step 2: Introduction of the difluorobenzyl moiety through nucleophilic substitution.
  • Step 3: Carboxylation to yield the final product.

Comparison with Similar Compounds

Carboxylic Acid Derivatives

  • Its trans stereochemistry further enhances conformational rigidity, which may reduce off-target effects .
  • 1-(4-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (1,3-benzodioxol-5-ylmethyl)-amide (CAS: 312319-40-7): Replacement of the carboxylic acid with an amide group eliminates ionization, enhancing blood-brain barrier penetration but reducing solubility .

Methyl Ester Prodrugs

  • (R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester: This prodrug form improves oral bioavailability by masking the carboxylic acid. However, in vivo studies indicate variable conversion rates to the active metabolite, depending on esterase activity .

Pharmacological Activity Comparisons

  • TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea): A GnRH antagonist with a 2,6-difluorobenzyl group. It demonstrates superior in vivo antagonistic activity (IC₅₀ < 1 nM) and reduced cytochrome P450 inhibition compared to the 2,4-difluoro analog, likely due to steric effects from the 6-methoxypyridazin-3-yl moiety .
  • 1-[2-Amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid (CAS: 886364-02-9): The aminoethyl side chain introduces basicity, enhancing solubility (logP ≈ 1.2) but increasing susceptibility to oxidative metabolism .

Preparation Methods

Reaction Scheme and Conditions

A key method reported involves the reaction of 2,4-difluoroaniline with itaconic acid to form the intermediate 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid . This process typically proceeds under reflux conditions, promoting cyclization to yield the pyrrolidine ring with the carboxylic acid functionality at position 3.

  • The reaction is conducted by stirring 2,4-difluoroaniline with itaconic acid in an appropriate solvent (e.g., isopropanol).
  • Esterification of the resulting acid to methyl esters can be performed using catalytic sulfuric acid.
  • Further transformations include conversion to hydrazides by reaction with hydrazine monohydrate under reflux and subsequent functionalization with aromatic aldehydes.

Purification and Yield

  • Purification is commonly achieved by recrystallization or column chromatography.
  • Yields for these steps range from moderate to good (typically 50-75%), depending on reaction time and solvent polarity.
  • Structural confirmation is performed using proton and carbon NMR spectroscopy and mass spectrometry.

Research Findings

  • This route is advantageous for introducing fluorine atoms in the aromatic ring, which are known to enhance biological activity and metabolic stability.
  • The method allows for versatile derivatization of the pyrrolidine core, enabling the synthesis of various analogues for pharmaceutical research.

Enantioselective Hydrogenation and Palladium-Catalyzed Coupling

Enantioselective Hydrogenation

A patented process describes a highly enantioselective hydrogenation method to prepare (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which can be adapted for the difluorobenzyl derivative.

  • The process uses chiral catalysts under moderate conditions to achieve high yields (>99%) and excellent enantiomeric excess (>99.9% ee).
  • After hydrogenation, the catalyst is removed by basifying the reaction mixture, extracting with organic solvents, and precipitating the product at its isoelectric point.

Palladium-Catalyzed Coupling

  • The difluorobenzyl group can be introduced via a palladium-catalyzed cross-coupling reaction between pyrrolidine derivatives and 1,2-difluoro-4-iodobenzene.
  • Typical conditions involve tetrakis(triphenylphosphine)palladium(0) as the catalyst in tetrahydrofuran (THF) at room temperature.
  • Work-up includes washing with aqueous ammonium iodide, sodium bicarbonate, and brine, followed by drying and purification by silica gel chromatography.
  • This method achieves yields around 76% for the coupling step.

Industrial and Process Optimization Considerations

Continuous Flow Synthesis

  • Industrial scale synthesis may employ continuous flow reactors to enhance reaction control, yield, and purity.
  • Automated reactors allow precise temperature and reagent flow rate control, minimizing side reactions.

Reaction Parameters Affecting Yield and Purity

Parameter Effect on Synthesis Optimization Strategy
Catalyst type Influences enantioselectivity and reaction rate Use chiral catalysts with proven high ee
Solvent choice Affects solubility and reaction kinetics Polar aprotic solvents (e.g., DMF, THF) preferred
Temperature control Prevents decomposition of intermediates Maintain moderate temperatures (room temp to reflux)
Reaction time Balances conversion and side reaction formation Optimize via kinetic studies
pH adjustment Critical for product precipitation and purification Adjust to isoelectric point or acidic pH for crystallization

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Enantiomeric Excess (ee) Notes
Cyclization of itaconic acid with 2,4-difluoroaniline 2,4-Difluoroaniline, Itaconic acid Sulfuric acid (catalyst for esterification) Reflux in isopropanol 50-75 Not specified Enables further derivatization via hydrazide formation
Enantioselective hydrogenation Halogen-aryl pyrrolidine precursors Chiral hydrogenation catalyst Moderate temp, alkaline work-up >99 >99.9% High enantiopurity, catalyst removal by extraction
Palladium-catalyzed coupling Pyrrolidine derivative, 1,2-difluoro-4-iodobenzene Pd(PPh3)4 (5 mol %) THF, room temperature 76 Not specified Efficient introduction of difluorobenzyl group
Continuous flow synthesis (industrial) Various intermediates Automated reactors, optimized catalysts Controlled flow, temperature Variable High Enhances reproducibility and scale-up potential

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid?

  • The compound is synthesized via condensation of 2,4-difluoroaniline with itaconic acid under reflux, followed by esterification using catalytic sulfuric acid and hydrolysis under acidic conditions. For example, hydrolysis of intermediates like methyl esters with HCl (36.5%) at 93–96°C for 17 hours yields the carboxylic acid derivative . Multi-step protocols involving palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) are also critical for introducing fluorinated benzyl groups .

Q. Which analytical techniques are essential for structural characterization?

  • 1H NMR : Used to confirm regiochemistry of fluorinated aromatic protons (δ 7.3–7.8 ppm) and pyrrolidine backbone protons (δ 2.5–3.5 ppm) .
  • HPLC : Ensures purity (>95%) by quantifying residual solvents or byproducts (e.g., using C18 columns with acetonitrile/water gradients) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H⁺] at m/z 268.1) .

Advanced Research Questions

Q. How do reaction conditions impact yield in multi-step syntheses?

  • Catalyst selection : Pd(OAc)₂ with XPhos ligand enhances coupling efficiency in Suzuki-Miyaura reactions (e.g., 40–100°C in tert-butanol, yielding >90% for aryl-benzyl bonds) .
  • Solvent systems : Polar aprotic solvents (DMF, acetonitrile) improve solubility of fluorinated intermediates, while dichloromethane/ethyl acetate mixtures aid in purification .
  • Temperature control : Prolonged heating (>90°C) during hydrolysis reduces side reactions (e.g., decarboxylation) .

Q. How can computational methods predict biological activity?

  • Molecular docking : Models interactions with targets like FAAH (fatty acid amide hydrolase), leveraging structural analogs (e.g., 4-(2,2-difluorobenzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carboxamide as a FAAH modulator) .
  • QSAR models : Correlate electronic effects of fluorine substituents (e.g., Hammett σ values) with bioactivity trends .

Q. How to address contradictions in reaction yields between protocols?

  • Case study : Comparing two protocols for ester hydrolysis:

ProtocolCatalystTemp (°C)Time (h)Yield
AHCl93–961763%
BH₂SO₄1002458%
  • Analysis : Lower yields in Protocol B may arise from over-acidification leading to decomposition. Optimizing pH (6.5–7.0) during neutralization minimizes losses .

Methodological Guidance

Q. What strategies improve regioselectivity in fluorinated benzyl group installation?

  • Directed ortho-metalation : Use directing groups (e.g., amides) to control fluorine substitution patterns on the benzyl ring .
  • Protecting groups : tert-Butoxycarbonyl (Boc) protects the pyrrolidine nitrogen during benzylation, preventing unwanted side reactions .

Q. How to validate synthetic intermediates?

  • X-ray crystallography : Resolves stereochemistry of chiral centers (e.g., (3R,4S)-configured pyrrolidine derivatives) .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and carbon connectivity in complex mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid

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